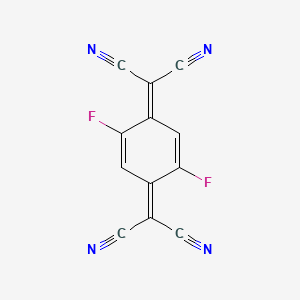

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane

Overview

Description

F2-TCNQ is an organic semiconductor with promising properties, including high charge mobility . It has been reported to display excellent electron transport properties in single crystal field-effect transistors (FETs) .

Synthesis Analysis

An efficient gram-scale synthesis of F2-TCNQ has been reported via a three-step sequence, which affords F2-TCNQ in 62% cumulative yield .Molecular Structure Analysis

The very small size of the F2-TCNQ molecule implies high reorganization energy . Theoretical studies have been conducted on the charge transport in single crystals of TCNQ, F2-TCNQ, and F4-TCNQ .Chemical Reactions Analysis

The record-high band-like electron mobility in single crystals of F2-TCNQ is challenging from the theoretical viewpoint . DFT and QM/MM calculations have been applied to the Fn-TCNQ (n = 0,2,4) crystal series .Physical And Chemical Properties Analysis

F2-TCNQ has a molecular weight of 240.17 g/mol, and its molecular formula is C12H2F2N4 . It has a topological polar surface area of 95.2 Ų .Scientific Research Applications

Organic Electronics

F2-TCNQ: is renowned for its electron-accepting properties, making it a valuable material in the field of organic electronics . It can be utilized as an electron transport layer in organic field-effect transistors (OFETs), where its high electron affinity enables efficient charge transport. This application is crucial for developing low-cost, flexible electronic devices.

Photovoltaics

In the realm of organic photovoltaics, F2-TCNQ serves as a p-type dopant . It can enhance the charge mobility within polymeric semiconductors like poly(3-hexylthiophene) (P3HT), leading to improved power conversion efficiencies in solar cells. This application is significant for advancing renewable energy technologies.

Thermoelectric Materials

F2-TCNQ: has been studied for its potential in n-type thermoelectric materials . These materials can convert temperature gradients into electrical energy, offering a method for waste heat recovery. The molecule’s low thermal conductivity and high electrical conductivity are advantageous for such applications.

Mechanism of Action

Safety and Hazards

Users are advised to avoid breathing dust/fume/gas/mist/vapors/spray of F2-TCNQ. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area. After handling, skin should be washed thoroughly. Protective gloves, protective clothing, eye protection, and face protection should be worn. If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name |

2-[4-(dicyanomethylidene)-2,5-difluorocyclohexa-2,5-dien-1-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2F2N4/c13-11-1-9(7(3-15)4-16)12(14)2-10(11)8(5-17)6-18/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSDYUVXXQTNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C#N)C#N)C=C(C1=C(C#N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413647 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

CAS RN |

73318-02-2 | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Difluoro-7,7,8,8-tetracyanoquinodimethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

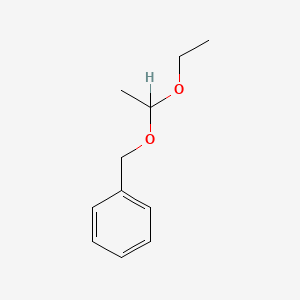

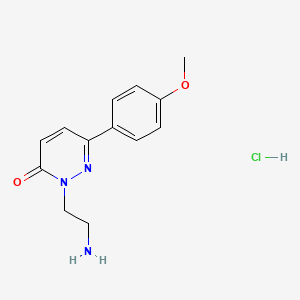

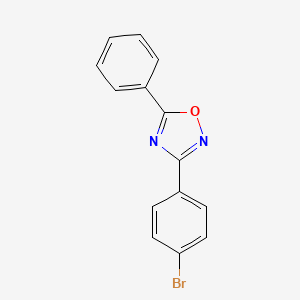

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

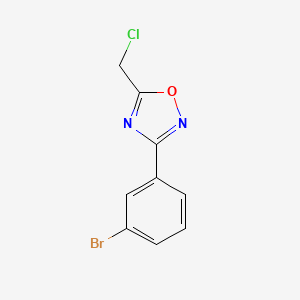

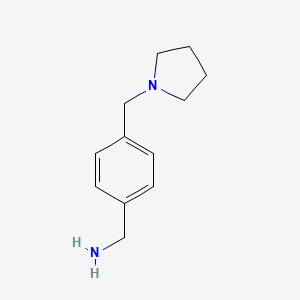

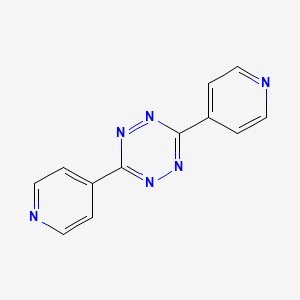

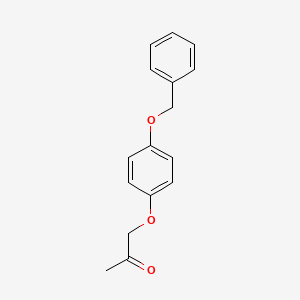

Feasible Synthetic Routes

Q & A

Q1: What makes F2-TCNQ unique in terms of its electron transport properties compared to similar compounds like TCNQ and F4-TCNQ?

A1: F2-TCNQ stands out due to its exceptionally high band-like electron mobility, reaching up to 25 cm2 V-1 s-1 in single-crystal field-effect transistors []. This superior performance is attributed to several factors:

- 3D Charge Percolation Network: The specific packing motif of F2-TCNQ, with one molecule per primitive cell, facilitates efficient three-dimensional charge transport [].

- Reduced Electron-Phonon Interaction: The absence of low-frequency vibrational modes in F2-TCNQ, as observed in Raman spectroscopy and confirmed by DFT calculations, minimizes electron-phonon scattering and enhances electron mobility [].

- Nuclear Tunneling Effect: Theoretical studies suggest that nuclear tunneling contributes significantly to the high electron mobility in F2-TCNQ, exceeding predictions based solely on classical Marcus theory [].

Q2: How does F2-TCNQ interact with electron-donating molecules, and what is the significance of these interactions?

A2: F2-TCNQ acts as a strong electron acceptor and forms interfaces with electron-donating molecules, leading to charge injection [, ]. Notably, even weak donors can create highly conductive interfaces with F2-TCNQ, exhibiting band-like transport behavior []. This ability to form conductive interfaces with a wide range of donors, regardless of precise energy level matching, opens up possibilities for tailoring the electronic properties of organic semiconductor materials.

Q3: Can you elaborate on the charge transfer phenomena observed at the interface between F2-TCNQ and other organic crystals?

A3: Research indicates that the contact interface between single crystals of F2-TCNQ and electron-donating molecules like (phthalocyaninato)nickel(II) (Ni(Pc)) exhibits metal-like transport properties, despite both individual components being band insulators []. Infrared spectroscopy confirms that this high conductivity stems from charge injection at the interface []. Interestingly, this occurs even though Ni(Pc) and F2-TCNQ do not form charge transfer complex crystals []. This phenomenon highlights the potential of F2-TCNQ in creating highly conductive heterojunctions with significant implications for organic electronic device development.

Q4: Has F2-TCNQ been successfully synthesized on a larger scale, and what are the implications of such a synthesis?

A4: Yes, a gram-scale synthesis of F2-TCNQ has been developed, involving a three-step sequence with a 62% cumulative yield []. This achievement is crucial for enabling further research and potential industrial applications of F2-TCNQ, as it overcomes the limitations of small-scale laboratory syntheses.

Q5: Are there any studies exploring the nano-scale properties and applications of F2-TCNQ?

A5: Research has explored the preparation and properties of nanoaggregates composed of charge-transfer complexes containing butadiyne derivatives with tetrathiafulvalene (TTF) moieties and F2-TCNQ []. These nanoaggregates, formed via the reprecipitation method, exhibit interesting electrical properties. Notably, nanoaggregates of BUT1-F2TCNQ and BUT2-F2TCNQ complexes demonstrate conductivities exceeding 10−6 S/cm, whereas their bulk crystals do not show measurable conductivities []. This highlights the potential of F2-TCNQ in nanoscale electronic materials and devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)

![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)

![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)

![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)